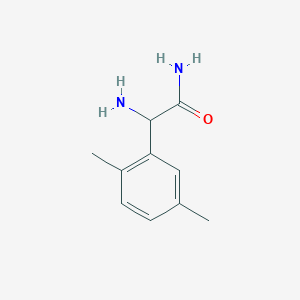

2-Amino-2-(2,5-dimethylphenyl)acetamide

Description

Overview of Acetamide (B32628) Derivatives in Chemical Science

Acetamide derivatives represent a vast and significant class of organic compounds characterized by the presence of an acetamide group (-NHCOCH₃). These structures are fundamental scaffolds in medicinal chemistry and are found in a wide array of biologically active molecules. archivepp.comresearchgate.net Researchers have extensively utilized the acetamide linkage to synthesize novel compounds with a range of therapeutic applications, including analgesic, anti-inflammatory, and anticancer properties. researchgate.netproquest.com The versatility of the acetamide group allows for the creation of prodrugs, where the moiety is used to improve pharmacokinetic parameters, enhance chemical stability, or modify the organoleptic properties of a parent drug. archivepp.comresearchgate.netarchivepp.com The formation of the amide bond is a cornerstone of synthetic organic chemistry, and its stability and capacity for hydrogen bonding are crucial to its prevalence in drug design.

Significance of Aromatic and Amide Moieties in Molecular Design for Advanced Research

The combination of aromatic and amide moieties is a powerful strategy in modern molecular design for advanced research. Aromatic rings, such as the dimethylphenyl group in this compound, are planar, hydrophobic structures that often engage in van der Waals and hydrophobic interactions within biological binding sites. stereoelectronics.org The amide group is particularly important due to its unique ability to participate in hydrogen bonding. An amide's carbonyl group can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor. nih.gov This dual capacity for hydrogen bonding, coupled with the hydrophobic interactions of the aromatic ring, allows for specific and strong binding to biological macromolecules like proteins and enzymes. stereoelectronics.orgresearchgate.net Medicinal chemists strategically manipulate these functional groups to tailor molecules for desired pharmacological effects while minimizing adverse reactions. reachemchemicals.com

Scope and Objectives of Research on 2-Amino-2-(2,5-dimethylphenyl)acetamide

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the scope and objectives for its investigation can be inferred from studies on analogous compounds. Research on this molecule would likely focus on several key areas:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its potential stereoisomers, followed by comprehensive characterization of its chemical and physical properties.

Structural Analysis: Investigating the three-dimensional structure of the molecule, including its conformational preferences, to understand how its shape might influence its biological activity.

Biological Screening: Evaluating the compound's activity across a range of biological assays to identify potential therapeutic applications. Given the properties of related acetamide derivatives, this could include screening for analgesic, anti-inflammatory, or other central nervous system activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound with modifications to the aromatic ring substitution or the amino and acetamide groups to understand how these changes impact biological activity. This would provide valuable insights for the rational design of more potent and selective molecules.

The study of this compound holds potential for the discovery of novel chemical entities with valuable properties, contributing to the broader field of medicinal and materials science.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents computed physicochemical properties for the closely related isomer, 2-amino-N-(2,5-dimethylphenyl)acetamide . These values provide an estimation of the compound's characteristics.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 56342-99-9 |

| LogP (Octanol/Water Partition Coefficient) | 0.41 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Data presented is for the isomer 2-amino-N-(2,5-dimethylphenyl)acetamide and is intended to be illustrative.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-amino-2-(2,5-dimethylphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13) |

InChI Key |

DXAQCYISQANWME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(=O)N)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Amino 2 2,5 Dimethylphenyl Acetamide

Reactivity of the Amide Group

The amide group in 2-Amino-2-(2,5-dimethylphenyl)acetamide, while generally stable, can undergo several transformations under specific reaction conditions. These reactions primarily involve the cleavage or modification of the C-N bond of the amide.

Hydrolysis Reactions and Conditions

The hydrolysis of the primary amide in this compound to the corresponding carboxylic acid, 2-amino-2-(2,5-dimethylphenyl)acetic acid, can be achieved under both acidic and basic conditions. This reaction involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide.

Under acidic conditions, the reaction is typically carried out by heating the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by water. In basic hydrolysis, a strong base like sodium hydroxide is used, and the reaction proceeds via the direct nucleophilic attack of the hydroxide ion.

| Reagent(s) | Conditions | Product |

| Aqueous HCl or H₂SO₄ | Reflux | 2-Amino-2-(2,5-dimethylphenyl)acetic acid |

| Aqueous NaOH or KOH | Reflux | Sodium or Potassium 2-amino-2-(2,5-dimethylphenyl)acetate |

This table presents typical conditions for amide hydrolysis based on general organic chemistry principles.

Acylation and Transamidation Reactions

While less common for primary amides, acylation and transamidation reactions of this compound can be achieved under specific catalytic conditions. Transamidation, the conversion of one amide to another, is a challenging transformation due to the low reactivity of the amide bond. researchgate.net

Modern synthetic methods often employ metal catalysts to facilitate this transformation. For instance, copper(II) complexes have been shown to catalyze the transamidation of primary carboxamides with various amines under elevated temperatures. sci-hub.se Boric acid has also been utilized as a catalyst for transamidation under solvent-free conditions. bath.ac.uk These methods could potentially be applied to this compound to synthesize N-substituted derivatives.

| Reagent(s) | Catalyst | Conditions | Product Type |

| Amine (R'-NH₂) | Copper(II) acetate | High Temperature (e.g., 140°C) | N-Substituted this compound |

| Amine (R'-NH₂) | Boric Acid | Solvent-free, High Temperature | N-Substituted this compound |

This table is based on reported methods for the transamidation of primary amides and represents potential applications to the target compound. sci-hub.sebath.ac.uk

Reactivity of the Amino Group

The primary amino group is the most nucleophilic site in the this compound molecule and, as such, is the primary center for a variety of derivatization reactions.

Alkylation and Acylation of the Amine

The primary amino group can be readily alkylated and acylated to furnish a diverse range of derivatives.

Alkylation: N-alkylation of α-amino amides can be achieved using various alkylating agents. A common method involves the use of alkyl halides in the presence of a base to neutralize the hydrogen halide formed during the reaction. More advanced and efficient methods utilize transition metal catalysts, such as iridium or ruthenium complexes, to facilitate the N-alkylation of α-amino amides with alcohols through a "hydrogen borrowing" strategy. This method is highly atom-economical, with water being the only byproduct.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding N-acyl derivatives. researchgate.net This is a standard and high-yielding reaction for the protection or derivatization of primary amines. Chemoselective acylation of primary amines in the presence of other functional groups can also be achieved using specialized reagents like potassium acyltrifluoroborates under acidic conditions. nih.gov

| Reaction Type | Reagent(s) | Catalyst/Base | Product Type |

| Alkylation | Alkyl halide (R-X) | Base (e.g., K₂CO₃) | N-Alkyl-2-amino-2-(2,5-dimethylphenyl)acetamide |

| Alkylation | Alcohol (R-OH) | Iridium or Ruthenium complex | N-Alkyl-2-amino-2-(2,5-dimethylphenyl)acetamide |

| Acylation | Acyl chloride or Acid anhydride | Base (e.g., Pyridine) | N-Acyl-2-amino-2-(2,5-dimethylphenyl)acetamide |

| Acylation | Potassium acyltrifluoroborate | Acidic conditions | N-Acyl-2-amino-2-(2,5-dimethylphenyl)acetamide |

This table summarizes common methods for the N-alkylation and N-acylation of primary amines, applicable to the target molecule.

Formation of Imines and Schiff Bases

The primary amino group of this compound can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically carried out under acidic catalysis and often involves the removal of water to drive the equilibrium towards the product. nih.govrsc.org The formation of the C=N double bond is a reversible process. mdpi.com

The stability of the resulting imine can be influenced by the nature of the carbonyl compound used. Aromatic aldehydes, for instance, generally form more stable Schiff bases due to conjugation.

| Carbonyl Compound | Conditions | Product Type |

| Aldehyde (R-CHO) | Acid catalyst, removal of water | Imine (Schiff base) |

| Ketone (R₂C=O) | Acid catalyst, removal of water | Imine (Schiff base) |

This table outlines the general conditions for the formation of imines from primary amines and carbonyl compounds. nih.govrsc.orgmdpi.com

Reactivity of the Dimethylphenyl Moiety

The 2,5-dimethylphenyl group is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The two methyl groups are ortho, para-directing and activating, while the acetamido group at the benzylic position is also generally considered to be ortho, para-directing and activating. The combined effect of these groups will influence the position of incoming electrophiles.

The steric hindrance from the acetamido group and the existing methyl group at position 2 might influence the regioselectivity of the substitution. The most likely positions for electrophilic attack would be the positions ortho and para to the activating methyl groups, which are not already substituted. Therefore, positions 3, 4, and 6 of the phenyl ring are the most probable sites for substitution. However, steric hindrance at position 3 (between the acetamido and methyl group) and position 6 (adjacent to a methyl group) might favor substitution at the less hindered position 4.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. acs.org The specific conditions for these reactions would need to be carefully chosen to avoid side reactions involving the amino and amide groups. Often, protection of the amino group is necessary before carrying out electrophilic aromatic substitution. organic-chemistry.org

| Reaction Type | Reagent(s) | Probable Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-2-(4-nitro-2,5-dimethylphenyl)acetamide |

| Bromination | Br₂, FeBr₃ | 2-Amino-2-(4-bromo-2,5-dimethylphenyl)acetamide |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-2-(4-sulfo-2,5-dimethylphenyl)acetamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Amino-2-(4-acyl-2,5-dimethylphenyl)acetamide |

This table presents predicted outcomes for electrophilic aromatic substitution on the dimethylphenyl ring based on directing group effects.

Electrophilic Aromatic Substitution Patterns

The phenyl ring of this compound is a key site for chemical modification via electrophilic aromatic substitution (SEAr). The reactivity and orientation of incoming electrophiles are dictated by the existing substituents: the two methyl groups and the α-amino acetamide (B32628) group. chemistrytalk.orgfiveable.me

Methyl groups are classified as activating, electron-donating groups (EDGs) that direct incoming electrophiles to the ortho and para positions relative to themselves. organicchemistrytutor.com In this molecule, the methyl groups at positions 2 and 5 cooperatively influence the remaining open positions on the ring (positions 3, 4, and 6).

Position 4: This position is para to the methyl group at C2 and ortho to the methyl group at C5, making it highly activated and a likely site for substitution.

Position 6: This position is ortho to both the C2 methyl group and the C1 α-amino acetamide substituent, making it electronically activated but potentially sterically hindered.

Position 3: This position is ortho to the C2 methyl group and meta to the C5 methyl group.

The combined directing effects suggest that electrophilic substitution will preferentially occur at positions 4 and 6. The α-amino acetamide group's influence is more complex; while the nitrogen's lone pair can donate electron density via resonance, the adjacent carbonyl group is electron-withdrawing. However, the strong activating nature of the two methyl groups is expected to be the dominant factor in directing substitution. libretexts.orglibretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating Influences | Predicted Reactivity |

| 3 | ortho to C2-CH₃; meta to C5-CH₃ | Moderate |

| 4 | para to C2-CH₃; ortho to C5-CH₃ | High |

| 6 | ortho to C2-CH₃; ortho to C1-substituent | High (potential steric hindrance) |

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation could be employed to introduce a variety of functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule.

Functionalization of Methyl Groups

The two methyl groups on the phenyl ring are benzylic and thus susceptible to a range of functionalization reactions. ucalgary.ca The stability of the intermediate benzylic radical or cation makes these positions more reactive than aliphatic C-H bonds. chemistrysteps.comlibretexts.org This reactivity allows for selective modification without altering the core structure.

Key transformations include:

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator, one or both methyl groups can be selectively brominated. ucalgary.cayoutube.com The resulting benzylic halides are versatile intermediates for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl groups to carboxylic acids. thieme-connect.commasterorganicchemistry.com Milder or more controlled oxidation methods can potentially yield aldehydes or benzylic alcohols. nih.govmdpi.comrsc.org These transformations introduce polar, hydrogen-bonding functional groups. organic-chemistry.org

Table 2: Potential Reactions for Benzylic Functionalization

| Reaction Type | Reagents | Potential Product |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN/light | 2-(Bromomethyl)-5-methylphenyl or 2,5-bis(bromomethyl)phenyl derivatives |

| Oxidation (strong) | KMnO₄, heat | Carboxylic acid derivatives (e.g., 4-amino-4-carboxamido-3-methylbenzoic acid) |

| Oxidation (mild) | MnO₂, SeO₂ | Aldehyde or ketone derivatives |

Novel Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into drug candidates. For this compound, novel derivatization strategies can be systematically applied to its three main components: the amide nitrogen, the phenyl ring, and the core α-amino amide structure for building heterocyclic systems.

Systematic Structural Modifications at Amide Nitrogen

The primary amide (–CONH₂) is a crucial functional group, capable of acting as both a hydrogen bond donor and acceptor. Its properties can be finely tuned through systematic N-substitution. masterorganicchemistry.com

N-Alkylation/N-Arylation: Introducing alkyl or aryl groups can modify the steric bulk and lipophilicity of the molecule. This can be achieved through reactions with alkyl or aryl halides. The conversion of a primary amide to a secondary or tertiary amide alters its hydrogen bonding capacity, which can significantly impact biological interactions. nih.govrsc.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives (imides). This modification introduces an additional carbonyl group, potentially altering electronic distribution and providing another site for hydrogen bonding.

Transamidation: The amide bond can be exchanged by reacting with different amines, often under catalytic conditions, to generate a library of new amide derivatives with diverse substituents. organic-chemistry.org

Table 3: SAR Modifications at the Amide Nitrogen

| Modification | Example Substituent (R) | Potential Effect on Properties |

| N-alkylation (-NHR) | Methyl, Ethyl, Benzyl | Increases lipophilicity, reduces H-bond donor capacity |

| N,N-dialkylation (-NR₂) | Diethyl, Morpholinyl | Further increases lipophilicity, eliminates H-bond donor capacity |

| N-acylation (-NHCOR) | Acetyl, Benzoyl | Increases polarity, introduces H-bond acceptor |

Substituent Effects on Phenyl Ring Modifications

Modifying the phenyl ring with various substituents allows for the systematic exploration of electronic and steric effects on molecular activity. slideshare.net The principles of physical organic chemistry, particularly the Hammett equation, provide a quantitative framework for understanding these modifications. pharmacy180.comviu.cautexas.eduwikipedia.org Substituents are generally classified by their electronic properties as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which influence the ring through inductive and resonance effects. ucalgary.calibretexts.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) increase the ring's electron density, which can influence binding interactions, particularly cation-π interactions.

The placement of these substituents at the electronically favored positions (4 and 6) would create a diverse set of analogues for comprehensive SAR analysis. nih.govviu.ca

Table 4: Hammett Substituent Constants (σ) for Phenyl Ring Modifications

| Substituent (X) | σ (meta) | σ (para) | Electronic Effect |

| -OCH₃ | +0.12 | -0.27 | EDG (by resonance) |

| -Cl | +0.37 | +0.23 | EWG (by induction) |

| -CN | +0.56 | +0.66 | Strong EWG |

| -NO₂ | +0.71 | +0.78 | Strong EWG |

| -CH₃ | -0.07 | -0.17 | Weak EDG |

Data represents general Hammett constants and indicates the electronic influence of a substituent on the reactivity of the benzene (B151609) ring.

Incorporation into Heterocyclic Systems

The α-amino acetamide scaffold is a valuable precursor for the synthesis of various heterocyclic systems. frontiersin.org Cyclization reactions can be employed to create more rigid and structurally complex molecules, which is a common strategy in drug design to improve selectivity and metabolic stability. rsc.org

Diketopiperazine Formation: As an α-amino acid derivative, this compound can undergo intermolecular condensation with itself or another amino acid derivative to form a 2,5-diketopiperazine (DKP), a six-membered cyclic dipeptide. nih.govproquest.comacs.orgnih.gov This creates a conformationally constrained scaffold.

Formation of Five- and Six-Membered Rings: The primary amine and amide functionalities can react with bifunctional electrophiles. For example, reaction with 1,3-dicarbonyl compounds could yield pyrimidine (B1678525) derivatives, while reaction with α-haloketones could lead to the formation of imidazole (B134444) or oxazole (B20620) rings. acs.orgnih.gov

Intramolecular Cyclization: If the molecule is first functionalized with a suitable reactive group (e.g., at a benzylic position), intramolecular cyclization could lead to fused heterocyclic systems. rsc.orgrsc.orgrsc.orgnih.gov

These strategies transform the relatively flexible starting material into a wide array of novel heterocyclic structures, significantly expanding the chemical space for biological screening.

Advanced Structural Analysis of this compound Unattainable Due to Lack of Published Crystallographic Data

A comprehensive analysis of the solid-state structural characteristics of the chemical compound this compound cannot be provided at this time. Extensive searches of scientific literature and structural databases have revealed a lack of published X-ray crystallography data for this specific molecule.

The generation of a detailed report, as outlined by the requested advanced structural elucidation and conformational analysis, is entirely contingent upon the availability of experimental crystallographic findings. This foundational data is required to determine critical parameters such as the crystal system, space group, and unit cell dimensions. Furthermore, molecular conformation, dihedral angles, and the intricate network of intermolecular interactions—including hydrogen bonding and potential pi-stacking—can only be accurately described through the analysis of a solved crystal structure.

Techniques such as Hirshfeld surface analysis, which quantifies intermolecular contacts, and studies on polymorphism or the effects of solvents on crystallization, also necessitate the existence of primary crystallographic information. Without an experimentally determined crystal structure, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, until the crystal structure of this compound is determined and published in peer-reviewed scientific literature, it is not possible to generate the requested detailed article.

Advanced Structural Elucidation and Conformational Analysis

Solution-State Conformational Analysis

The conformational flexibility of 2-Amino-2-(2,5-dimethylphenyl)acetamide in solution is a critical determinant of its chemical and biological properties. The molecule possesses several rotatable bonds, primarily the amide C-N bond and the bond connecting the chiral carbon to the 2,5-dimethylphenyl ring. Understanding the dynamic interplay of these rotations, the preferred spatial arrangements of the constituent groups, and the energy barriers that hinder their interconversion is achieved through advanced spectroscopic techniques. This section details the application of Dynamic Nuclear Magnetic Resonance (DNMR), Circular Dichroism (CD) spectroscopy, and the resulting insights into the molecule's conformational landscape.

Dynamic Nuclear Magnetic Resonance (DNMR) Studies

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to investigate the kinetics of molecular processes that occur on the NMR timescale, such as conformational changes and hindered internal rotations. montana.edu For this compound, DNMR studies would primarily focus on the restricted rotation around the C-N amide bond, which possesses significant partial double-bond character. researchgate.net

At low temperatures, the rotation around this bond is slow, leading to distinct NMR signals for atoms in magnetically non-equivalent environments. For instance, the protons of the amino group (-NH2) might show separate resonances. As the temperature is increased, the rate of rotation increases. When the rate of this chemical exchange becomes comparable to the frequency difference between the signals, the peaks broaden. montana.edu Upon further heating, a point known as the coalescence temperature (Tc) is reached, where the distinct signals merge into a single, time-averaged peak. acs.org

By analyzing the changes in the NMR line shape over a range of temperatures, particularly at the coalescence point, it is possible to calculate the rate constant (k) for the rotational process. This, in turn, allows for the determination of the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier of the amide bond. montana.eduacs.org While direct experimental data for this compound is not extensively published, analogous studies on substituted amides provide a framework for expected values. The steric hindrance introduced by the bulky 2,5-dimethylphenyl group is anticipated to influence this barrier.

| Parameter | Hypothetical Value for this compound | Reference Compound (N,N-dimethylacetamide) |

|---|---|---|

| Coalescence Temperature (Tc) | ~340 - 360 K | ~335 K |

| Frequency Separation (Δν) | Variable (e.g., 15-30 Hz) | ~10 Hz |

| Rate Constant at Tc (k) | Calculated from Δν | ~22 s⁻¹ |

| Rotational Barrier (ΔG‡) | ~75 - 85 kJ/mol | ~70.6 kJ/mol acs.org |

Circular Dichroism (CD) Spectroscopy for Chiral Analogs

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. frontiersin.org Since this compound contains a stereocenter at the α-carbon (the carbon atom bonded to the amino, acetamide (B32628), and dimethylphenyl groups), it exists as a pair of enantiomers: (R)-2-Amino-2-(2,5-dimethylphenyl)acetamide and (S)-2-Amino-2-(2,5-dimethylphenyl)acetamide.

These enantiomers are expected to be CD-active. A CD spectrum plots the difference in molar absorption (Δε) or molar ellipticity ([θ]) against wavelength. The two enantiomers will produce mirror-image CD spectra, a phenomenon known as the Cotton effect. frontiersin.orgresearchgate.net The sign and magnitude of the CD signals are exquisitely sensitive to the three-dimensional arrangement of the chromophores (light-absorbing groups) relative to the chiral center. In this molecule, the primary chromophore is the 2,5-dimethylphenyl ring.

CD spectroscopy can therefore provide valuable information on the preferred solution-state conformation of the molecule. Theoretical calculations can be used to predict the CD spectra for different possible conformers (rotamers), and by comparing the predicted spectra with the experimental data, the dominant conformation in solution can be inferred. This technique is particularly useful for studying how changes in the solvent or temperature might shift the conformational equilibrium.

| Enantiomer | Wavelength of Maximum Absorption (λmax) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|---|

| (R)-enantiomer | ~220 nm | Positive | +5000 |

| (R)-enantiomer | ~270 nm | Negative | -2500 |

| (S)-enantiomer | ~220 nm | Negative | -5000 |

| (S)-enantiomer | ~270 nm | Positive | +2500 |

Conformational Preferences and Rotational Barriers

Another important conformational factor is the rotation around the Cα-Aryl bond. The presence of two methyl groups on the phenyl ring, particularly the one at the ortho position (position 2), creates steric hindrance that restricts free rotation. This leads to specific preferred orientations (conformational preferences) of the phenyl ring relative to the rest of the molecule. Studies on structurally similar compounds, such as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, have shown that the aromatic ring and the carbonyl oxygen often adopt a synperiplanar conformation with respect to the carboxamide N-C bond. researchgate.net A similar staggered conformation would be expected for this compound to minimize steric clash between the ortho-methyl group and the substituents on the chiral carbon.

The interplay between these rotational barriers dictates the molecule's accessible conformational space. The high barrier of the amide bond limits the backbone flexibility, while the somewhat lower, yet significant, barrier of the Cα-Aryl bond defines the spatial orientation of the bulky aromatic substituent.

| Rotatable Bond | Description | Estimated Energy Barrier (ΔG‡) | Primary Influencing Factor |

|---|---|---|---|

| Amide C-N | Rotation between amide rotamers | 75 - 85 kJ/mol | Partial double bond character researchgate.net |

| Cα-Aryl | Rotation of the 2,5-dimethylphenyl group | 20 - 40 kJ/mol | Steric hindrance from ortho-methyl group |

Spectroscopic Characterization for Mechanistic and Structural Insights

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy serves as a powerful tool for the identification of functional groups and the study of non-covalent interactions, such as hydrogen bonding, within a molecular system.

Identification of Characteristic Functional Group Vibrations

The infrared and Raman spectra of 2-Amino-2-(2,5-dimethylphenyl)acetamide are expected to exhibit distinct vibrational modes corresponding to its constituent functional groups. The primary amine (NH₂) group typically shows symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. The amide group presents a characteristic C=O stretching vibration (Amide I band) around 1680-1630 cm⁻¹, which is sensitive to the local environment. The N-H bending vibration of the amide (Amide II band) is expected near 1640-1550 cm⁻¹. Furthermore, the aromatic C-H stretching vibrations of the dimethylphenyl ring are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ region.

Analysis of Hydrogen Bonding Effects on Vibrational Modes

Hydrogen bonding plays a crucial role in the solid-state structure of this compound, influencing the position and shape of key vibrational bands. The N-H stretching vibrations of both the amino and amide groups are particularly sensitive to hydrogen bonding. In the presence of strong hydrogen bonds, these bands are expected to broaden and shift to lower wavenumbers (red-shift). The C=O stretching vibration of the amide is also affected, typically showing a red-shift as the carbonyl oxygen participates in hydrogen bonding. The extent of these shifts can provide qualitative information about the strength of the hydrogen-bonding network.

Conformational Sensitivities in Vibrational Spectra

The vibrational spectra of this compound may exhibit sensitivity to the molecule's conformation. Rotations around the C-C and C-N single bonds can lead to different conformers (rotamers), which may have distinct vibrational frequencies. These differences are often subtle but can be observed in the fingerprint region of the spectrum (below 1500 cm⁻¹). Theoretical calculations, in conjunction with experimental spectra, can aid in the assignment of vibrational modes to specific conformations and provide insights into the conformational preferences of the molecule in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is an indispensable technique for elucidating the precise molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Comprehensive ¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound would provide a wealth of structural information through the chemical shifts and spin-spin coupling patterns of the protons. The aromatic protons on the 2,5-dimethylphenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The methine proton (CH) adjacent to the amino and amide groups would likely resonate as a singlet in the range of δ 4.0-5.0 ppm. The two methyl groups attached to the aromatic ring would give rise to two distinct singlets in the upfield region, around δ 2.2-2.5 ppm. The protons of the primary amine (NH₂) and the amide (NH₂) are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration, due to hydrogen exchange and intermolecular interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| CH | 4.0 - 5.0 | Singlet |

| Amide-NH₂ | Variable | Broad Singlet |

| Amine-NH₂ | Variable | Broad Singlet |

| Ar-CH₃ | 2.2 - 2.5 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Detailed ¹³C NMR Spectral Analysis: Carbon Environments and Hybridization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 170-180 ppm. The aromatic carbons of the 2,5-dimethylphenyl ring would resonate in the δ 120-140 ppm region, with the carbons bearing the methyl groups showing distinct chemical shifts. The methine carbon (CH) would likely appear around δ 50-60 ppm. The two methyl carbons attached to the aromatic ring are expected in the upfield region of the spectrum, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 170 - 180 |

| Aromatic-C | 120 - 140 |

| CH | 50 - 60 |

| Ar-CH₃ | 20 - 25 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Advanced NMR Techniques for Full Structural Assignment and Stereochemistry

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound, along with the determination of its stereochemistry, can be achieved through a combination of two-dimensional (2D) NMR experiments. These include Nuclear Overhauser Effect Spectrosopy (NOESY), Correlation Spectrosopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations. For instance, it would show correlations between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) is employed to identify direct one-bond correlations between protons and the carbon atoms they are attached to. This technique would definitively link each proton signal to its corresponding carbon signal in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular structure. For example, HMBC would show correlations from the methyl protons to the aromatic ring carbons, confirming their points of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy) is instrumental in determining the spatial proximity of atoms, which is key to understanding the molecule's three-dimensional structure and stereochemistry. Through-space interactions between protons would be observed, providing insights into the conformation of the molecule.

An illustrative application of these techniques is presented in the following hypothetical data tables, which outline the expected correlations for this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide NH | Value | - |

| Amino NH₂ | Value | - |

| Aromatic CH | Value | Value |

| Methine CH | Value | Value |

| Methyl CH₃ | Value | Value |

| Carbonyl C=O | - | Value |

| Quaternary Aromatic C | - | Value |

Note: Specific chemical shift values are dependent on experimental conditions and are presented here as placeholders.

Table 2: Expected 2D NMR Correlations for this compound

| Proton | COSY Correlations | HSQC Correlations | HMBC Correlations | NOESY Correlations |

| Amide NH | Methine CH | - | Carbonyl C=O, Methine CH | Methine CH, Aromatic CH |

| Amino NH₂ | Methine CH | - | Methine CH | Methine CH |

| Aromatic CH | Other Aromatic CHs | Aromatic CH | Quaternary Aromatic C, Methyl C | Methyl CH₃, Methine CH |

| Methine CH | Amide NH, Amino NH₂ | Methine CH | Carbonyl C=O, Aromatic C | Amide NH, Amino NH₂, Aromatic CH |

| Methyl CH₃ | - | Methyl CH₃ | Aromatic C | Aromatic CH |

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass can be compared to the theoretical mass calculated from the isotopic masses of the constituent elements.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. The principal fragment ions in the mass spectrum of amino acid derivatives often include the loss of water, carbon monoxide, and ammonia (B1221849). Analysis of these fragmentation patterns would provide corroborating evidence for the proposed structure.

A hypothetical fragmentation pattern for this compound is outlined below.

Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment |

| [M+H]⁺ | Molecular Ion |

| [M+H - NH₃]⁺ | Loss of Ammonia |

| [M+H - H₂O]⁺ | Loss of Water |

| [M+H - CO]⁺ | Loss of Carbon Monoxide |

| [C₈H₁₀N]⁺ | Dimethylanilino fragment |

| [C₂H₄NO]⁺ | Acetamide (B32628) fragment |

Note: "M" represents the parent molecule. The specific fragmentation pattern can vary depending on the ionization technique used.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like "2-Amino-2-(2,5-dimethylphenyl)acetamide".

The theoretical gas-phase structure of "this compound" can be determined by optimizing its geometry. This process involves finding the lowest energy arrangement of its atoms. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set such as 6-311++G(d,p). acs.org This level of theory effectively accounts for electron correlation.

Table 1: Predicted Structural Parameters for this compound This is an illustrative table based on typical values for similar compounds, as specific experimental data for the target compound is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| C-N (amide) | ~1.35 Å | |

| C-C (phenyl-C) | ~1.52 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-H | ~120° |

"this compound" possesses rotational freedom around several single bonds, particularly the bond connecting the phenyl ring to the chiral carbon of the acetamide (B32628) group. This allows for multiple stable conformations. Mapping the conformational energy landscape involves calculating the energy of the molecule as these key dihedral angles are systematically varied. This analysis reveals the lowest energy conformers (global and local minima) and the energy barriers for interconversion between them.

Furthermore, acetamide derivatives can theoretically exist in tautomeric forms, such as the keto-enol tautomerism involving the amide group. Computational analysis can determine the relative energies of these tautomers. For most simple amides, the keto form is significantly more stable than the enol form. Quantum chemical calculations would quantify this energy difference for "this compound", confirming the predominance of the amide (keto) form under normal conditions.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies). acs.orgnih.gov These calculations also predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational modes can be assigned to specific molecular motions, such as N-H stretching of the amino and amide groups, C=O stretching of the carbonyl group, and aromatic C-H bending. By comparing the predicted spectrum with experimental FT-IR and FT-Raman data, a detailed and accurate assignment of the spectral bands can be achieved. acs.org Theoretical frequencies are often scaled by a small factor to better match experimental values due to the approximations inherent in the calculations. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This is an illustrative table based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Symmetric Stretch | ~3400 cm⁻¹ |

| Amide (N-H) | Stretch | ~3300 cm⁻¹ |

| Carbonyl (C=O) | Stretch | ~1680 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For similar acetamide compounds, the HOMO is often localized on the electron-rich aminophenyl ring, while the LUMO may be distributed across the acetamide portion. nih.gov In a study on a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was 5.0452 eV, indicating significant stability. nih.govresearchgate.net

Table 3: Predicted FMO Properties This is an illustrative table based on values for analogous compounds.

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | ~ -5.3 eV |

| E(LUMO) | ~ -0.3 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events and hyperconjugative interactions by analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

In an MEP map of "this compound," regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These would be expected around the carbonyl oxygen and potentially the amino group. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which are often found around the hydrogen atoms of the amino and amide groups. The map provides a clear, three-dimensional representation of the charge distribution and is a valuable guide for predicting intermolecular interactions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool for investigating the dynamic nature of this compound in various environments over time. mdpi.com By simulating the motions of atoms and molecules, MD provides a detailed picture of conformational landscapes and thermodynamic properties. mdpi.com

MD simulations are employed to explore the conformational space of this compound, identifying the most stable arrangements of its atoms and the energy barriers between different conformations. This analysis is crucial for understanding the molecule's flexibility, which can significantly influence its ability to bind to biological targets.

Key areas of flexibility in the molecule include the rotation around the single bonds connecting the acetamide group to the chiral center and the phenyl ring. Conformational sampling would focus on the torsional angles that define the orientation of the amino group, the carboxamide group, and the 2,5-dimethylphenyl ring relative to the core structure. The results of such studies would typically be presented as Ramachandran-like plots of potential energy surfaces, highlighting low-energy, stable conformations.

Table 1: Key Torsional Angles for Flexibility Analysis of this compound

| Torsional Angle (Dihedral) | Description | Expected Behavior |

|---|---|---|

| O=C-Cα-N | Rotation of the amide plane relative to the alpha-carbon | Influences hydrogen bonding potential and steric hindrance |

| C-Cα-C(aryl)-C(aryl) | Rotation of the dimethylphenyl group | Determines the orientation of the aromatic ring for π-interactions |

| H₂N-Cα-C=O | Orientation of the primary amine group | Critical for receptor binding and salt bridge formation |

The solvation free energy represents the energy change associated with transferring a molecule from a vacuum to a solvent, typically water. This value is a critical determinant of a molecule's solubility and its partitioning behavior between aqueous and lipid environments, which are fundamental pharmacokinetic properties.

Calculations using methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) within an MD framework can predict this value. For a molecule like this compound, the calculated hydration free energy provides insight into its hydrophilicity. Experimental and calculated hydration free energies for small molecules can range widely, from positive (hydrophobic) to highly negative (hydrophilic). escholarship.org

Table 2: Illustrative Solvation Free Energy Calculation Results

| Parameter | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔGsolv (Calculated) | Predicted free energy of solvation in water | -8.5 to -12.0 |

| Electrostatic Contribution | Component of solvation energy from polar interactions with water | -15.0 to -20.0 |

| Van der Waals Contribution | Component of solvation energy from nonpolar interactions | +6.5 to +8.0 |

Intermolecular Interaction Analysis

A thorough analysis of the non-covalent interactions that this compound can form is fundamental to understanding its behavior in a biological context. These interactions govern how the molecule recognizes and binds to protein targets.

The structure of this compound contains multiple functional groups capable of acting as hydrogen bond donors and acceptors.

Donors: The primary amine (-NH₂) and the amide (-NH-) groups.

Acceptors: The carbonyl oxygen (C=O) and the nitrogen of the primary amine.

Computational studies characterize these potential hydrogen bonds by their geometric parameters (donor-acceptor distance, hydrogen-acceptor distance, and donor-hydrogen-acceptor angle) and their energetic stability. Quantum mechanics calculations are often used to determine the strength of these interactions, which are critical for the stability of a ligand-receptor complex.

Table 3: Typical Hydrogen Bond Parameters

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (D-H···A) (°) | Typical Energy (kcal/mol) |

|---|---|---|---|

| N-H···O | 2.8 - 3.2 | 150 - 180 | -3 to -8 |

| N-H···N | 2.9 - 3.3 | 140 - 180 | -2 to -5 |

The 2,5-dimethylphenyl group is a key feature for engaging in aromatic interactions, which are crucial for molecular recognition and the structural stability of proteins. nih.gov

π-π Stacking: This interaction involves the attractive force between the π-electron clouds of two aromatic rings. nih.gov For this compound, this could occur with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a biological target. nih.gov Geometries can be parallel-displaced (offset face-to-face) or T-shaped (edge-to-face).

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor to the π-face of the aromatic ring. rsc.orgrsc.org The methyl groups on the phenyl ring or the aliphatic C-H bond at the chiral center could participate in such interactions. rsc.org

Analysis of crystal structures from databases and quantum chemical calculations are used to quantify the geometry and energetic contributions of these interactions. nih.govrsc.org

Table 4: Geometric Parameters for Aromatic Interactions

| Interaction Type | Parameter | Typical Value |

|---|---|---|

| π-π Stacking (Parallel-displaced) | Centroid-to-centroid distance | 3.4 - 4.5 Å |

| π-π Stacking (T-shaped) | Centroid-to-atom distance | 4.5 - 5.5 Å |

| C-H···π Interaction | H-to-centroid distance | 2.5 - 3.0 Å |

By combining knowledge of the molecule's conformational preferences and its capacity for intermolecular interactions, computational models can predict how this compound might bind to a protein active site. nih.gov Techniques such as molecular docking simulate the placement of the molecule into the binding pocket of a target protein, scoring the poses based on favorable interactions.

A pharmacophore model can be constructed from the key interaction points: hydrogen bond donors/acceptors, and the aromatic/hydrophobic center. This model serves as a 3D map of the essential features required for biological activity.

Table 5: Pharmacophore Features of this compound

| Pharmacophore Feature | Molecular Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | -NH₂ group, -NH- (amide) | Interaction with electronegative atoms (O, N) in the receptor |

| Hydrogen Bond Acceptor (HBA) | C=O group, -NH₂ group | Interaction with polar hydrogens (e.g., from -OH, -NH) in the receptor |

| Aromatic/Hydrophobic (AR/HY) | 2,5-dimethylphenyl ring | π-π stacking, hydrophobic interactions with nonpolar residues |

| Positive Ionizable (PI) | -NH₂ group | Potential for salt bridge formation with acidic residues (e.g., Asp, Glu) |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational techniques in modern drug discovery and development. These methods aim to establish a mathematical or statistical relationship between the chemical structure of a series of compounds and their biological activity. For a novel compound such as this compound, these computational approaches could offer significant insights into its potential therapeutic applications by predicting its activity and guiding the design of more potent and selective analogs. The 2,5-dimethylphenyl scaffold is a known feature in some antimicrobial compounds, suggesting a potential area of desired activity for this molecule. mdpi.com

Development of Predictive Models for Molecular Properties

The development of a predictive QSAR model for this compound and its derivatives would commence with the generation of a dataset of structurally related compounds with experimentally determined biological activities. The process involves calculating a wide array of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Subsequently, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would be employed to build a model that correlates a selection of these descriptors with the observed biological activity. nih.govresearchgate.net The robustness and predictive power of the resulting model would be rigorously validated using internal and external validation techniques. nih.gov

Hypothetical QSAR Model Development for Antimicrobial Activity:

A hypothetical study could focus on the potential antimicrobial activity of a series of analogs of this compound. The dependent variable would be the logarithm of the minimum inhibitory concentration (log MIC), and the independent variables would be various calculated molecular descriptors.

An illustrative QSAR model could take the following form:

log(MIC) = β₀ + β₁(logP) + β₂(TPSA) + β₃(E_HOMO) + ... + βₙ(Descriptorₙ)

Where:

log(MIC) is the biological activity.

β₀ is the intercept.

β₁...βₙ are the regression coefficients.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

E_HOMO is the energy of the Highest Occupied Molecular Orbital.

Table 1: Hypothetical Data for QSAR Model Development

| Compound ID | log(MIC) | logP | TPSA (Ų) | E_HOMO (eV) |

| 1 | -1.5 | 2.1 | 63.3 | -8.9 |

| 2 | -1.2 | 2.5 | 60.1 | -9.1 |

| 3 | -1.8 | 1.9 | 65.4 | -8.7 |

| 4 | -0.9 | 2.8 | 58.2 | -9.3 |

| 5 | -2.1 | 1.5 | 68.7 | -8.5 |

This is an interactive table. You can sort the columns by clicking on the headers.

Identification of Key Structural Features for Desired Activities

Pharmacophore modeling is another powerful computational tool that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative ionizable centers.

For this compound, a pharmacophore model could be developed based on a set of active and inactive compounds. The resulting model would highlight the key structural motifs crucial for its biological activity. This information is invaluable for designing new molecules with enhanced potency and selectivity, as well as for virtual screening of large chemical databases to identify novel lead compounds.

Hypothetical Pharmacophore Model for a Target Receptor:

A hypothetical pharmacophore model for this compound binding to a putative receptor might consist of the following features:

One hydrogen bond donor (from the primary amine group).

One hydrogen bond acceptor (from the carbonyl oxygen of the acetamide group).

One hydrophobic feature (from the 2,5-dimethylphenyl ring).

One aromatic feature (the phenyl ring itself).

Table 2: Key Pharmacophoric Features and Their Hypothetical Importance

| Pharmacophoric Feature | Structural Moiety | Hypothetical Importance Score (1-10) |

| Hydrogen Bond Donor | Primary Amine (-NH₂) | 8 |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (=O) | 9 |

| Hydrophobic Group | 2,5-Dimethylphenyl | 7 |

| Aromatic Ring | Phenyl Ring | 6 |

This is an interactive table. You can sort the columns by clicking on the headers.

This pharmacophore model would serve as a 3D query for searching chemical libraries to find other molecules that fit the model and are therefore likely to exhibit the desired biological activity.

Applications in Chemical Research and Materials Science

Role as a Synthetic Building Block and Intermediate

As a foundational component, 2-Amino-2-(2,5-dimethylphenyl)acetamide serves as both a precursor and an intermediate in the synthesis of more elaborate molecules. Its structural framework is particularly suited for creating diverse molecular libraries.

The compound is a valuable precursor for constructing complex organic molecules, including analogs of natural products. Symmetric α-amino acid derivatives, a class to which this compound belongs, are employed as synthetic intermediates for the total synthesis of natural products and other functional molecules. rsc.org The amino and amide functionalities provide handles for elongation and modification, allowing chemists to build larger, more intricate structures. For instance, derivatives of 2-(alkylamino)acetamides are known precursors in the synthesis of vicinal diamides. researchgate.net This capability is crucial in medicinal chemistry and drug discovery, where structural complexity often correlates with biological specificity and efficacy.

Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals and materials. Amino acids and their derivatives are extensively used as starting materials for the enantiospecific synthesis of chiral, enantiomerically pure heterocycles. acs.org The bifunctional nature of this compound makes it an ideal intermediate for forming various heterocyclic rings. nih.govrdd.edu.iq Through cyclization reactions, it can be converted into a variety of heterocyclic systems. appleacademicpress.com For example, similar amino acetamide (B32628) structures can be used to synthesize five- and six-membered heterocycles like imidazoles, triazines, and thiazolidines. researchgate.net

Table 1: Potential Heterocyclic Systems Derived from Amino-Amide Precursors

| Heterocycle Class | Ring Size | Potential Synthesis Route |

|---|---|---|

| Imidazoles | 5-membered | Condensation with thiourea (B124793) or urea (B33335) derivatives. researchgate.net |

| Thiazolidines | 5-membered | Reaction with ammonium (B1175870) thiocyanate. researchgate.net |

| Triazines | 6-membered | Cyclization with semicarbazide (B1199961) or thiosemicarbazide. researchgate.net |

| Quinazolinones | Fused Rings | Used as a starting block for fused heterocyclic systems. nih.gov |

Potential in Catalysis and Ligand Design

The specific stereochemistry and the presence of coordinating atoms (nitrogen and oxygen) in this compound make it a promising candidate for the development of chiral ligands used in asymmetric catalysis and coordination chemistry.

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. The effectiveness of this process heavily relies on the design of the chiral ligand, which coordinates to a metal center and directs the stereochemical outcome of a reaction. nih.gov Molecules like this compound, derived from amino acids, are excellent foundations for such ligands. researchgate.net

Chiral N,N′-dioxide ligands, for example, can be synthesized from readily available amino acids and amines. rsc.orgcapes.gov.br These ligands form stable complexes with various metals and have been shown to be highly effective in a multitude of asymmetric reactions. researchgate.net The development of chiral ligands based on the this compound scaffold could lead to novel catalysts for reactions such as asymmetric hydrogenation, alkylation, and cycloaddition, enabling the efficient synthesis of complex chiral molecules. oup.comnih.gov

Coordination chemistry explores the interaction between ligands and metal ions, leading to the formation of metal-organic complexes with unique properties. The amino and amide groups of this compound can act as donor sites, allowing the molecule to bind to metal centers in a chelate fashion. mdpi.com

The synthesis of coordination compounds with ligands containing acetamide functionalities has been demonstrated with various metals, including copper(II). mdpi.com These complexes are characterized by techniques such as FTIR and X-ray crystallography to elucidate their structure. mdpi.com The resulting metal-organic compounds can exhibit interesting properties and have potential applications in materials science, sensing, and as catalysts themselves. mdpi.commdpi.com The study of how this compound coordinates with different metal ions could reveal new materials with tailored electronic, magnetic, or catalytic functionalities. mdpi.com

Table 2: Examples of Metal Complexes with Amide-Containing Ligands

| Metal Ion | Ligand Type | Potential Application | Reference |

|---|---|---|---|

| Scandium(III) | N,N′-dioxide | Asymmetric α-arylation of oxindoles. | oup.com |

| Nickel(II) | N,N′-dioxide | Asymmetric Claisen rearrangements. | oup.com |

| Copper(II) | Thiosemicarbazone-acetamide | Antimicrobial and antioxidant agents. | mdpi.com |

Contribution to Agrochemical Research

The search for new, effective, and selective agrochemicals is a continuous effort in chemical research. Phenylacetamide derivatives are a class of compounds known to exhibit a range of biological activities, including potential use as pesticides. researchgate.net The structural features of this compound make it a relevant scaffold for the design of new agrochemicals.

Research has shown that modifying the substituents on the phenyl ring and the acetamide group can significantly impact biological activity. For instance, various 2-(5-isoxazolyloxy)-acetamide derivatives have been synthesized and assessed for their herbicidal activities against different weeds. jst.go.jpresearchgate.net Similarly, other studies have explored indole-3-acetamide (B105759) derivatives as potent herbicides that target specific enzymes in plants. nih.gov The introduction of substituents like the 2,5-dimethylphenyl group can influence factors such as lipophilicity and binding affinity to biological targets, which are critical for herbicidal or fungicidal efficacy. researchgate.netresearchgate.net Therefore, this compound serves as a valuable starting point for creating novel compounds to be screened for potential agrochemical applications.

Exploration in Non-Linear Optical (NLO) Materials

The field of non-linear optics involves materials that exhibit a nonlinear response to the intensity of light, which is crucial for applications like optical switching and frequency conversion. Organic molecules, particularly those with specific structural features, are often investigated for their NLO properties. While various acetamide derivatives have been explored for these applications, specific research into the NLO potential of this compound is not present in the current body of scientific literature.

The relationship between a molecule's structure and its NLO properties is a foundational concept in materials science. Generally, strong NLO responses in organic molecules are associated with the presence of π-conjugated systems and electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer.

For a molecule like this compound, a hypothetical analysis would involve:

The Phenyl Ring: The benzene (B151609) ring provides a basic π-system.

Substituents: The amino group (-NH2) and the two methyl groups (-CH3) act as electron-donating groups, while the acetamide group (-C(O)NH2) can have more complex electronic effects.

An effective NLO-phore often requires a more extensive conjugated system and a clear "push-pull" electronic structure. Without experimental data or dedicated computational studies for this compound, any discussion of its specific structure-property relationship remains purely speculative.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules before they are synthesized. researchgate.net These computational methods can calculate the first hyperpolarizability (β), a key indicator of a molecule's second-order NLO activity. The magnitude of β is influenced by factors like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density. researchgate.net

Despite the availability of these predictive methods, a search of the scientific literature reveals no published computational studies that have calculated the hyperpolarizability of this compound. Therefore, no quantitative data on its predicted NLO performance is available.

Due to the absence of specific research data for this compound in the outlined areas, the inclusion of data tables is not possible.

Biological Activity and Mechanistic Insights Excluding Clinical, Dosage, Safety, Adverse Effects

Molecular Target Identification and Characterization

No studies identifying or characterizing the specific molecular targets of 2-Amino-2-(2,5-dimethylphenyl)acetamide have been found in the existing scientific literature.

Mechanism of Action Studies at the Molecular Level

There are currently no published studies that elucidate the molecular mechanism of action for this compound.

Protein Binding Studies and Ligand-Receptor Interactions

Data from protein binding assays or studies on the ligand-receptor interactions of this compound are not available.

Enzyme Inhibition Profiles and Mechanistic Pathways

There is no available research detailing the enzyme inhibition profile or the mechanistic pathways affected by this compound.

Inhibition of Sodium Ion Channels

No investigations into the potential inhibitory effects of this compound on sodium ion channels have been reported.

Inhibition of Glycosidases (e.g., α-Glucosidase)

There are no studies available that have assessed the inhibitory activity of this compound against glycosidases, including α-glucosidase.

In Vitro and Animal Model Studies of Biological Effects (Focus on Mechanism)Consistent with the lack of data in the specific areas of biological activity, no in vitro or animal model studies focusing on the mechanisms of action for this compound could be located.

Therefore, it is not possible to generate the requested scientific article with a professional and authoritative tone, as the foundational research data for this specific compound does not appear to be publicly available.

Antimicrobial Activity Against Bacterial and Fungal Strains

Derivatives of acetamide (B32628) have shown inhibitory effects against various microbial strains. Studies have evaluated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species.

For instance, certain N-substituted-β-amino acid derivatives have been tested against Staphylococcus aureus and Escherichia coli. Some of these compounds exhibited good activity against S. aureus, with Minimum Inhibitory Concentrations (MIC) as low as 31.2 µg/mL. mdpi.com However, their action against E. coli was generally less potent. mdpi.com

In another study, novel 2-aminothiazole (B372263) sulfonamide derivatives were synthesized and evaluated for their antimicrobial properties. excli.de While some showed promise, many did not exhibit significant activity. excli.de The development of N-2,5-dimethylphenylthioureido acid derivatives has yielded compounds with notable antibacterial activity against multidrug-resistant Gram-positive pathogens like S. aureus. mdpi.com

Additionally, the antimicrobial effects of some acetamide derivatives have been observed against fungal strains such as Candida albicans and Aspergillus niger, with some compounds showing significant antifungal activity. mdpi.com

Interactive Data Table: Antimicrobial Activity

| Compound/Derivative | Microbial Strain | Activity | Source |

| N-substituted-β-amino acid derivatives | Staphylococcus aureus | Good activity (MIC: 31.2 µg/mL) | mdpi.com |

| N-substituted-β-amino acid derivatives | Escherichia coli | Low sensitivity | mdpi.com |

| N-2,5-dimethylphenylthioureido acid derivatives | Staphylococcus aureus (multidrug-resistant) | Enhanced antibacterial activity | mdpi.com |

| Acetamide derivatives | Candida tenuis, Aspergillus niger | Significant antifungal activity | mdpi.com |

Anti-inflammatory Properties

The anti-inflammatory potential of acetamide derivatives has been investigated in animal models. A common method to assess this property is the carrageenan-induced paw edema test in rats. nih.govsemanticscholar.org In this model, the administration of a test compound can reduce the swelling caused by carrageenan injection, indicating anti-inflammatory effects. nih.govsemanticscholar.orgnih.govresearchgate.net

Research has shown that some lipophilic amino alcohols, which share structural similarities with acetamide derivatives, can reduce paw edema in mice. nih.govresearchgate.net The mechanism of this anti-inflammatory action is often linked to the reduction of pro-inflammatory mediators. nih.gov For example, some compounds have been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key cytokines in the inflammatory response. nih.govnih.gov

Antioxidant Activity

The antioxidant capacity of this compound and related compounds has been evaluated using various in vitro assays. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method to determine the free radical scavenging ability of a compound. nih.govmdpi.comopenagrar.deacs.org

In this assay, the compound's ability to reduce the stable ABTS radical cation (ABTS•+) is measured. nih.govacs.org Several studies have reported the synthesis of new acetamide derivatives and their subsequent testing for antioxidant activity using the ABTS method. nih.govresearchgate.net The results are often compared to a standard antioxidant like Trolox. nih.gov Some of these novel compounds have demonstrated moderate to significant antioxidant activity. nih.govacs.org

Interactive Data Table: Antioxidant Activity (ABTS Assay)

| Compound/Derivative | Assay Method | Outcome | Source |

| Novel acetamide derivatives | ABTS radical scavenging | Demonstrated antioxidant activity | nih.govresearchgate.net |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ABTS radical scavenging | Moderate antioxidant activity | acs.org |

Anticancer Activity against Cell Lines

The cytotoxic effects of derivatives of this compound have been explored against various cancer cell lines. In vitro studies have been conducted on cell lines such as A549 (human lung carcinoma) and Caco-2 (human colorectal adenocarcinoma). nih.govresearchgate.netresearchgate.netmdpi.com

Research has shown that some novel coordination compounds and heterocyclic derivatives can exhibit potent cytotoxic activities against the A549 cell line. nih.govmdpi.com The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for these compounds. mdpi.comrsc.org In some cases, the synthesized derivatives have shown superior cytotoxic activities compared to existing anticancer agents. mdpi.com

Neuroprotective Effects in Cell Cultures

The potential neuroprotective properties of compounds structurally related to this compound have been investigated in cell culture models of neuronal injury. nih.govnih.govxiahepublishing.com For instance, the compound FPL 13950, which is 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride, has been studied for its ability to protect neurons from damage caused by hypoxia and global ischemia in animal models. nih.gov

In cell culture studies, the focus is often on protecting neuronal cells from excitotoxicity, which is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate. nih.gov Some compounds have been shown to protect hippocampal neurons from glutamate-induced oxidative injury. nih.gov

Antiarrhythmic Activity (Molecular Interactions)

Certain amino-2-cyclohexyl ester derivatives, which share some structural features with the compound of interest, have been studied for their antiarrhythmic actions. nih.govresearchgate.net These studies have investigated the molecular interactions of these compounds with ion channels in the heart. researchgate.net

The antiarrhythmic effects are often associated with the blockade of sodium and potassium channels in cardiomyocytes. researchgate.net For example, Ro 22-9194, a class I antiarrhythmic agent, has been shown to reduce ischemia- and reperfusion-induced arrhythmias in dogs. nih.gov Its mechanism of action is thought to involve the inhibition of thromboxane (B8750289) A2 synthase, in addition to its class I antiarrhythmic effects. nih.gov

Antitubercular Activity against M. tuberculosis H37Rv

A significant area of research for acetamide derivatives has been their potential as antitubercular agents. Numerous studies have evaluated the in vitro activity of these compounds against Mycobacterium tuberculosis H37Rv, a well-characterized laboratory strain. researchgate.netresearchgate.netnih.govnih.govucl.ac.uk

The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. researchgate.netucl.ac.uk Some derivatives have shown potent antitubercular activity with low MIC values. researchgate.netresearchgate.net Additionally, the half-maximal inhibitory concentration (IC50) is also used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. researchgate.net

Interactive Data Table: Antitubercular Activity against M. tuberculosis H37Rv

| Compound/Derivative | Parameter | Value | Source |

| Derivative 1a | MIC | 5.4 µM | researchgate.net |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | MIC | 0.06 µg/ml (240 nM) | researchgate.net |

| 2,5-dimethylpyrrole derivatives | MIC90 | 0.40->25 µg/mL | ucl.ac.uk |

Following a comprehensive search of available scientific literature, we were unable to locate specific research data pertaining to the computational molecular docking and binding affinity analysis of the compound “this compound”.

The search for studies detailing ligand-receptor interactions, key amino acid residues in binding pockets, the correlation of docking scores with in vitro activity, or structure-activity relationships derived from docking data for this exact molecule did not yield any relevant results.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined in the prompt. The information required to populate the specified article structure for "this compound" does not appear to be publicly available in the scientific literature at this time.

Future Directions and Research Opportunities

Development of Novel Synthetic Pathways

The efficient and stereocontrolled synthesis of α-amino amides is a significant area of interest in organic chemistry. rsc.org Future research could focus on developing novel synthetic pathways to 2-Amino-2-(2,5-dimethylphenyl)acetamide that offer improvements in yield, stereoselectivity, and environmental impact.

Established methods for α-amino acid and amide synthesis, such as the Strecker synthesis, reductive amination of α-keto acids, and enzymatic resolutions, could be adapted and optimized for this specific target. masterorganicchemistry.comlibretexts.org For instance, a potential route could involve the reductive amination of 2-keto-2-(2,5-dimethylphenyl)acetamide.

Moreover, the exploration of greener synthetic methodologies would be a valuable contribution. archivepp.com This could include the use of biocatalysis, flow chemistry, or the development of one-pot reactions that minimize waste and energy consumption. The development of asymmetric syntheses to selectively produce a single enantiomer of the chiral compound would be particularly significant, as the biological activity of chiral molecules is often enantiomer-dependent.

| Potential Synthetic Approach | Key Precursors | Anticipated Advantages |

| Asymmetric Strecker Synthesis | 2,5-dimethylbenzaldehyde, ammonia (B1221849), cyanide source, chiral catalyst | Direct access to enantioenriched product |

| Reductive Amination | 2-keto-2-(2,5-dimethylphenyl)acetic acid | Utilizes a readily accessible α-keto acid precursor |

| Enzymatic Kinetic Resolution | Racemic this compound | High enantioselectivity under mild conditions |

Exploration of New Chemical Reactivities and Transformations